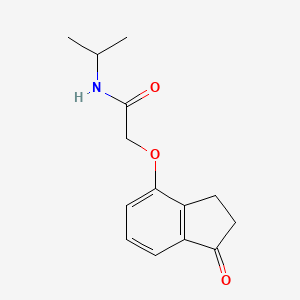
5,5'-Carbonylbis(1H-indene-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Carbonylbis(1H-indene-1,3(2H)-dione): is an organic compound with a unique structure that features two indene-1,3-dione units connected by a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) typically involves the reaction of indene-1,3-dione with a carbonylating agent. One common method is the use of phosgene or its derivatives under controlled conditions to introduce the carbonyl linkage between the two indene-1,3-dione units. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acid derivatives.
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: : The compound can participate in substitution reactions, where functional groups on the indene-1,3-dione units are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, inert solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene-1,3-dione derivatives.
Applications De Recherche Scientifique
Chemistry: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is used as a building block in organic synthesis
Biology: : In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive carbonyl group.
Medicine: : The compound’s derivatives have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: : In the industrial sector, 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is used in the production of advanced materials, such as polymers and resins, due to its ability to form stable, high-molecular-weight compounds.
Mécanisme D'action
The mechanism of action of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) involves its reactive carbonyl group, which can interact with various molecular targets. In biological systems, this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indene-1,3-dione: The parent compound of 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione), which lacks the carbonyl linkage.
1,3-Indandione: A structurally related compound with similar reactivity but different applications.
Benzil: Another diketone compound with a similar carbonyl structure but different aromatic units.
Uniqueness: : 5,5’-Carbonylbis(1H-indene-1,3(2H)-dione) is unique due to its dual indene-1,3-dione units connected by a carbonyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C19H10O5 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
5-(1,3-dioxoindene-5-carbonyl)indene-1,3-dione |
InChI |
InChI=1S/C19H10O5/c20-15-7-17(22)13-5-9(1-3-11(13)15)19(24)10-2-4-12-14(6-10)18(23)8-16(12)21/h1-6H,7-8H2 |
Clé InChI |
JLGIBEAVRQOEKK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



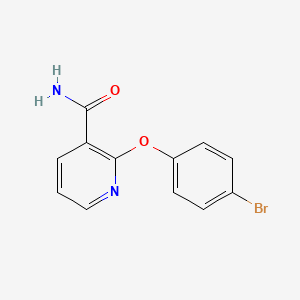
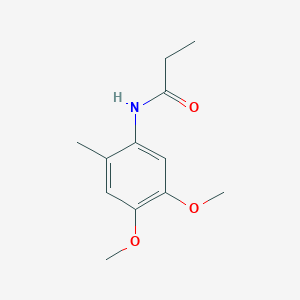
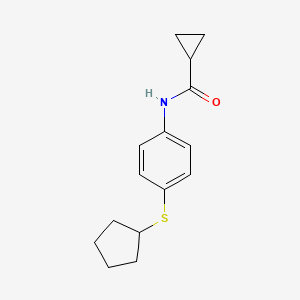
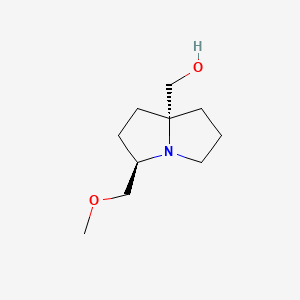
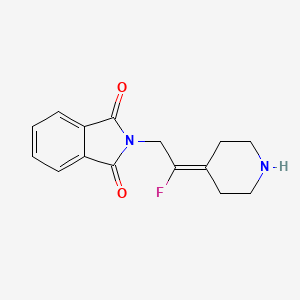
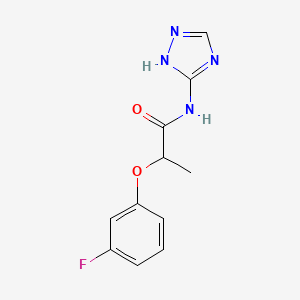
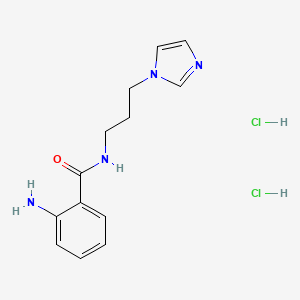
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
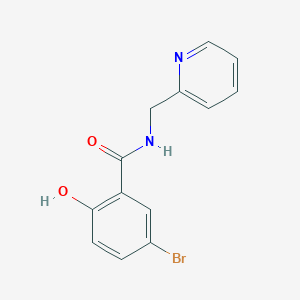
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
